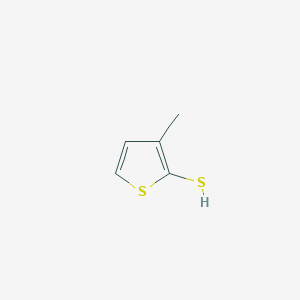

3-Methylthiophene-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . Like its isomer 2-methylthiophene, its commercial synthesis involves vapor-phase dehydrogenation of suitable precursors .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Molecular structure analysis can be performed using tools like MolView , which consists of a structural formula editor and a 3D model viewer .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be complex and varied . A comprehensive analysis would require a detailed study of the specific reactions involved .Physical And Chemical Properties Analysis

3-Methylthiophene has a number of physical and chemical properties. For example, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy of phase transition .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

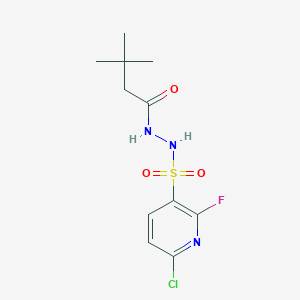

3-Methylthiophene-2-thiol derivatives have been explored for their potential in corrosion inhibition, particularly for protecting metals in aggressive environments. For instance, compounds containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide (HYD) and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD), have demonstrated substantial effectiveness in inhibiting the corrosion of zinc in acidic media. These studies leverage density functional theory (DFT) calculations to elucidate the relationship between molecular structure and inhibition efficiency, suggesting that the introduction of a thiophenyl group in strategic positions significantly alters their activity and efficiency (Gece & Bilgiç, 2012).

Electronic Properties of Polythiophenes

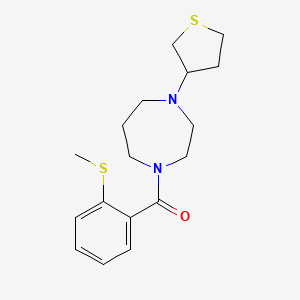

Research into the electronic structures of thiophene oligomers and their derivatives, including 2-methylthiophene and 3-methylthiophene, highlights their applications in the development of conductive polymers. Theoretical investigations have provided insights into the most stable forms and bonding characteristics of these compounds, indicating that 3-substituted molecules, such as 3-methylthiophene, tend to form dimers in nearly trans-planar positions. These findings support the potential for methyl- and cyano-substituted polythiophenes in electronics, owing to their favorability for linear growth mechanisms and the formation of flexible chains, which is crucial for various applications including organic electronics and photovoltaics (Kiliç, Toppare, & Yurtsever, 1996).

Polymer Film Enhancement

The synthesis of end-functionalized poly(3-butylthiophene) with a thiol group (P3BT-S) introduces significant advancements in polymer film technologies. This compound has been shown to induce an end-on orientation in thin films, potentially enhancing hole mobility in the vertical direction. Such developments are pivotal for improving the performance of organic electronic devices, demonstrating the versatility of this compound and its derivatives in facilitating cutting-edge applications in material science (Ma, Hashimoto, Koganezawa, & Tajima, 2014).

Directed Lithiation for Selective Substitution

The lithiation of 3-methylthiophene, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), showcases a highly selective process at the 5-position, leading to high yields of 2,4-disubstituted thiophenes. This selective substitution process is crucial for the synthesis of complex organic molecules and materials, highlighting the significant role of this compound derivatives in organic synthesis and chemical engineering (Smith & Barratt, 2007).

Wirkmechanismus

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .

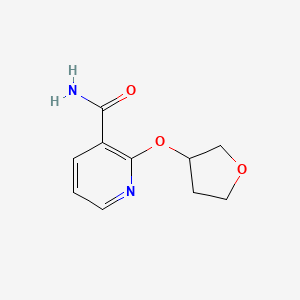

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties .

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies and exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

3-methylthiophene-2-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNOCNXOSFLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)